![molecular formula C18H16N4O2 B2588357 N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide CAS No. 2034320-93-7](/img/structure/B2588357.png)

N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

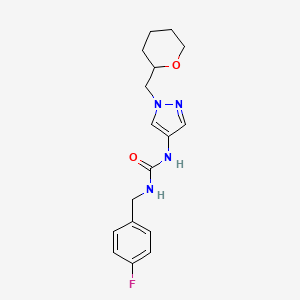

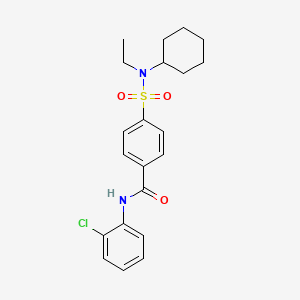

The compound “N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand commonly used in coordination chemistry . The molecule also contains a methoxy group and a nicotinamide group, which could potentially participate in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridine moiety would likely contribute to the rigidity of the molecule, while the methoxy and nicotinamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The bipyridine moiety could potentially coordinate with metal ions, while the methoxy and nicotinamide groups could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

- BMN derivatives serve as ligands in transition-metal catalysis. Their unique structure allows them to coordinate with metal centers, influencing catalytic reactions. Researchers explore BMN-based complexes for applications in organic synthesis, polymerization, and other catalytic processes .

- BMN compounds exhibit photoactive properties due to their conjugated system. These molecules can absorb light and transfer energy to nearby species. Researchers investigate BMN derivatives as potential photosensitizers for photodynamic therapy (PDT) or solar energy conversion .

- BMN-containing supramolecular structures are of interest. These assemblies result from non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between BMN units. Scientists explore their use in drug delivery, sensors, and materials science .

- BMN-based electrochemical reactions offer an alternative to traditional catalysis. Researchers study BMN-modified electrodes for applications such as sensing, energy storage, and electrocatalysis .

- The Zincke reaction involving BMN salts leads to conjugated oligomers. These compounds contain multiple aromatic or heterocyclic residues. Their electronic properties make them relevant for organic electronics, semiconductors, and optoelectronic devices .

- BMN derivatives participate in the synthesis of CONs via the Zincke reaction. These porous, crystalline materials have applications in gas storage, separation, and catalysis. BMN-based CONs are promising candidates for sustainable technologies .

Transition-Metal Catalysis

Photosensitizers

Supramolecular Architectures

Electrochemical Methods

Conjugated Oligomers

Covalent Organic Networks (CONs)

Mécanisme D'action

Target of Action

A structurally similar compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, has been identified as a potent inhibitor of the adapter protein-2 associated kinase 1 (aak1) . AAK1 is a viable target for treating neuropathic pain .

Mode of Action

If it acts similarly to the aforementioned structurally similar compound, it may inhibit the function of its target protein, potentially leading to therapeutic effects .

Biochemical Pathways

The inhibition of aak1 by similar compounds could potentially affect various biochemical pathways related to neuropathic pain .

Pharmacokinetics

Pharmacokinetics typically includes absorption, distribution, metabolism, and excretion (ADME) properties . These properties would impact the bioavailability of the compound.

Result of Action

If it acts similarly to the structurally similar compound, it could potentially show efficacy in various rodent pain models .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-24-18-15(5-3-9-21-18)17(23)22-12-14-4-2-8-20-16(14)13-6-10-19-11-7-13/h2-11H,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDMHWVPYZPIRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)

![Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2588279.png)

![N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2588282.png)

![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)

![N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2588289.png)

![2-({1-[2-(Trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2588290.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2588294.png)